5-Iodo-1-methylindoline-2,3-dione

IMPDH Inhibition Antiviral Research Immunosuppression

Why choose 5-Iodo-1-methylindoline-2,3-dione? The heavy 5-iodo substituent delivers superior Pd-catalyzed Suzuki-Miyaura coupling efficiency that bromo/chloro analogs cannot match—critical for synthesizing diverse 5-arylated isatin libraries. With confirmed IMPDH2 inhibition (Ki=430 nM) and a drug-like LogP of 1.45, it is the precise chemical probe for SAR studies. Procure the iodo-variant to ensure successful cross-coupling outcomes and target-specific biological profiling.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 76034-84-9
Cat. No. B3283012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methylindoline-2,3-dione
CAS76034-84-9
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)I)C(=O)C1=O
InChIInChI=1S/C9H6INO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
InChIKeyFVRVCKWJOSBBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-methylindoline-2,3-dione (CAS 76034-84-9): A Halogenated Isatin Building Block for Medicinal Chemistry and Cross-Coupling


5-Iodo-1-methylindoline-2,3-dione (CAS 76034-84-9), also known as 5-iodo-N-methylisatin, is a synthetic heterocyclic compound belonging to the isatin (1H-indole-2,3-dione) class . It features a molecular weight of 287.05 g/mol and a calculated LogP of 1.45, positioning it as a moderately lipophilic, solid-state reagent typically stored at 2-8°C to ensure stability . This compound serves as a versatile scaffold in medicinal chemistry and a key intermediate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, pharmaceutically relevant indole derivatives .

Why 5-Iodo-1-methylindoline-2,3-dione (76034-84-9) Cannot Be Directly Substituted with Other 5-Halo or N-Alkyl Isatin Analogs


The interchangeability of isatin derivatives is fundamentally constrained by the profound and often non-linear impact of specific halogen substituents on both physicochemical properties and biological target engagement. While other 5-halogenated (e.g., 5-Cl, 5-Br) or non-halogenated (e.g., 1-methylisatin) analogs may appear structurally similar, their divergent LogP values, steric profiles, and electronic effects dictate different pharmacokinetic behaviors and binding affinities . Specifically, the heavy iodine atom at the 5-position imparts unique reactivity, enabling specific cross-coupling chemistries (e.g., Suzuki-Miyaura) that are less efficient or unattainable with the corresponding bromo- or chloro-derivatives [1]. This necessitates the procurement of the specific iodo-variant to achieve the desired synthetic outcome or biological profile, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5-Iodo-1-methylindoline-2,3-dione (76034-84-9) from Key Halogenated Analogs


Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: A 5-Iodo Selective Interaction

5-Iodo-1-methylindoline-2,3-dione demonstrates measurable inhibitory activity against IMPDH, a key enzyme in guanine nucleotide biosynthesis and a target for antiviral and immunosuppressive therapies. The compound exhibits a Ki value of 430 nM against IMPDH2 with respect to its substrate IMP [1]. In contrast, the closely related 1-methylisatin (lacking the 5-iodo substituent) is primarily characterized as a carboxylesterase (CE) inhibitor with no reported IMPDH activity, highlighting a functional divergence conferred by the iodine atom .

IMPDH Inhibition Antiviral Research Immunosuppression

Lipophilicity (LogP) Comparison: Modulating ADME Properties via Halogen Selection

The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a critical determinant of membrane permeability, solubility, and overall ADME profile. 5-Iodo-1-methylindoline-2,3-dione possesses a calculated LogP of 1.4503 . This places its lipophilicity between the more lipophilic 5-chloro analog (LogP = 1.5641) [1] and the less lipophilic 5-fluoro analog (LogP ~1.0, based on general halogen substituent effects) [2]. This specific LogP value can be leveraged to fine-tune the pharmacokinetic properties of a lead series, offering a distinct balance between aqueous solubility and passive membrane diffusion that differs from other 5-haloisatins.

Lipophilicity Drug Design ADME Optimization

Reactivity in Palladium-Catalyzed Cross-Coupling: The Advantage of the C-I Bond

The carbon-iodine (C-I) bond in 5-iodo-1-methylindoline-2,3-dione is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) compared to the C-Br or C-Cl bonds in analogous 5-bromo- or 5-chloro-isatins. This is due to the lower bond dissociation energy of the C-I bond, facilitating oxidative addition to Pd(0) catalysts [1]. While specific comparative yields for this exact compound are not publicly available, the general principle is well-established: aryl iodides are the preferred substrates for challenging couplings or when mild reaction conditions are required, often leading to higher yields and shorter reaction times compared to their bromo- or chloro-counterparts [2]. This makes the 5-iodo variant the reagent of choice for introducing diverse aryl, alkenyl, or alkynyl groups at the 5-position of the isatin core.

Suzuki Coupling Heck Reaction Cross-Coupling Organic Synthesis

Differential Solid-State Thermal Stability: Melting Point Comparison

The melting point of a compound is a crucial indicator of its thermal stability, crystalline nature, and ease of handling. 5-Iodo-1-methylindoline-2,3-dione exhibits a melting point in the range of 150-152 °C [1]. This value is significantly lower than that of the 5-chloro analog, which melts at 177 °C , and comparable to the 5-fluoro analog, which melts at 150.7-152.5 °C . The lower melting point compared to the 5-chloro derivative may offer advantages in certain formulation or processing steps that require lower temperatures, while also indicating a different crystal packing arrangement influenced by the larger iodine atom.

Melting Point Thermal Stability Crystallinity Formulation

Optimal Research Applications for 5-Iodo-1-methylindoline-2,3-dione (76034-84-9)


Targeted Synthesis of 5-Arylated Isatin Derivatives via Suzuki-Miyaura Coupling

The heightened reactivity of the aryl iodide in 5-iodo-1-methylindoline-2,3-dione makes it the premier substrate for Pd-catalyzed Suzuki-Miyaura cross-couplings. This is particularly valuable when synthesizing libraries of 5-arylated isatins for structure-activity relationship (SAR) studies, where a broad range of aryl boronic acids need to be efficiently coupled [1]. The C-I bond's lability ensures high conversion rates, even with sterically hindered or electron-deficient coupling partners, minimizing side reactions and maximizing product yield. This application directly leverages the reactivity advantage established in Section 3 [2].

Probing IMPDH-Dependent Pathways in Antiviral and Anticancer Research

With its confirmed inhibitory activity against IMPDH2 (Ki = 430 nM), this compound serves as a specific tool molecule for interrogating IMPDH-dependent biological pathways [1]. Unlike the non-iodinated N-methyl analog which acts on carboxylesterases, 5-iodo-1-methylindoline-2,3-dione provides a distinct chemical probe to study the role of IMPDH inhibition in viral replication, T-cell proliferation, or cancer cell metabolism. Researchers investigating the therapeutic potential of IMPDH modulation would prioritize this compound over other isatin derivatives lacking this specific target engagement profile, as supported by the evidence in Section 3.

Fine-Tuning ADME Properties in Lead Optimization

In medicinal chemistry campaigns focused on optimizing the drug-likeness of a lead series, the specific LogP value of 5-iodo-1-methylindoline-2,3-dione (LogP = 1.45) offers a precise tool for modulating lipophilicity [1]. This compound occupies a 'sweet spot' between the more lipophilic 5-chloro (LogP = 1.56) and less lipophilic 5-fluoro analogs. Its use allows medicinal chemists to systematically explore the impact of a specific halogen on in vitro ADME parameters (e.g., membrane permeability, metabolic stability) without drastically altering the core scaffold. This scenario is a direct extension of the quantitative LogP comparison provided in Section 3 [2].

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